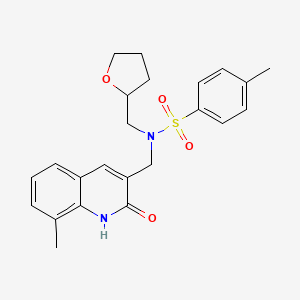

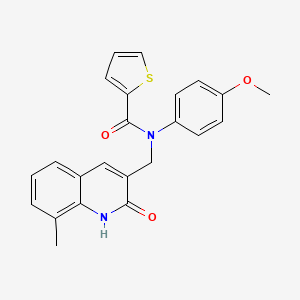

N-benzyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

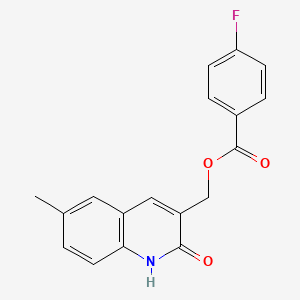

“N-benzyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide” is a chemical compound that contains a quinoline ring, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, a benzyl group, and a furan-2-carboxamide group. The quinoline ring is a bicyclic compound containing a benzene ring fused to a pyridine ring .Aplicaciones Científicas De Investigación

Optogenetics Applications

Neurobiological Research: Optogenetics has revolutionized neurobiology by allowing precise control of neural activity. Researchers use light-sensitive proteins called opsins to modulate neuronal firing. Channelrhodopsin-2 (ChR2) is commonly used for excitatory responses, while Archaerhodopsin and Halorhodopsin are employed for inhibitory responses. By selectively activating or inhibiting specific neurons, scientists gain insights into neural circuits, behavior, and disease mechanisms .

Mecanismo De Acción

Target of Action

Oprea1_850581, also known as N-benzyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]furan-2-carboxamide, HMS1680D01, or N-benzyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide, is a small molecule with potential therapeutic applications. The primary targets of this compound are currently under investigation .

Mode of Action

The mode of action of Oprea1_850581 involves its interaction with its targets. It is believed to bind to the ligand-binding domain of its targets, blocking their transcriptional activity in both wild-type and mutant forms . This interaction results in changes at the molecular level, potentially influencing cellular processes.

Biochemical Pathways

It is known that the compound’s interaction with its targets can influence various cellular processes

Pharmacokinetics

The pharmacokinetics of Oprea1_850581, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic potential . Detailed studies are required to outline these properties and their impact on the compound’s bioavailability.

Result of Action

The molecular and cellular effects of Oprea1_850581’s action are subject to ongoing research. Preliminary studies suggest that the compound may have significant effects at the molecular level, potentially influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_850581 . Factors such as temperature, pH, light, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Understanding these factors is crucial for optimizing the compound’s therapeutic use.

Propiedades

IUPAC Name |

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-16-9-10-20-18(12-16)13-19(22(26)24-20)15-25(14-17-6-3-2-4-7-17)23(27)21-8-5-11-28-21/h2-13H,14-15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQKAIRGOKUWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CC=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7694770.png)

![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7694811.png)

![2-{4-[(Z)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]phenoxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7694816.png)